Solvent orange 56

Descripción general

Descripción

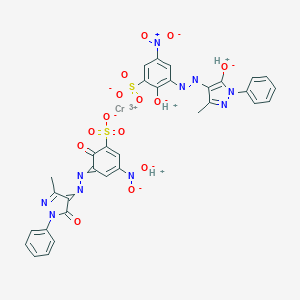

Solvent Orange 56 is an organic compound widely used as a dye in various industrial applications. It is known for its vibrant orange color and is utilized in wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings . The chemical structure of this compound includes a complex aromatic system, which contributes to its stability and color properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Solvent Orange 56 is synthesized through a multi-step chemical process. The synthesis begins with the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting compound is further processed in an aqueous solution of chromium formate at 130°C for three hours to form a chromium complex .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Solvent Orange 56 undergoes various chemical reactions, including:

Oxidation: The aromatic rings in this compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or alkylated aromatic compounds.

Aplicaciones Científicas De Investigación

Industrial Applications

Solvent Orange 56 is employed across various sectors, including:

-

Wood Coatings and Stains

- Used in formulations for wood stains and coatings, providing aesthetic appeal and protection against environmental factors.

-

Printing Inks

- Integral in the production of printing inks, particularly for high-quality prints on paper and packaging materials.

-

Aluminum Foil Coloring

- Applied in the coloring of aluminum foils, enhancing visual appeal while maintaining functionality.

-

Hot Stamping Foils

- Utilized in hot stamping processes to impart vibrant colors onto various substrates.

-

Paints and Coatings

- Incorporated into paints and coatings for both decorative and protective purposes.

-

Leather Finishing

- Used in leather finishes to achieve desired color effects while ensuring durability.

- Plastic Coatings

Case Study 1: Wood Coating Formulation

A study conducted by Epsilon Pigments demonstrated the effectiveness of this compound in wood coating formulations. The dye was found to enhance the visual quality of wood finishes while providing adequate protection against UV degradation. The formulation included a blend of solvents that allowed for optimal dispersion of the dye, resulting in uniform color application .

Case Study 2: Printing Ink Development

Research published in various journals highlighted the use of this compound in developing high-performance printing inks. The dye's excellent solubility in organic solvents facilitated its incorporation into ink formulations, leading to improved print quality and durability. The inks displayed remarkable adhesion to substrates and resistance to fading under light exposure .

Market Insights

The global market for this compound has shown significant growth, driven by its diverse applications across industries. Reports indicate a steady increase in demand due to its versatility and effectiveness as a coloring agent. The market size was estimated at several million dollars with a projected growth rate over the coming years .

Mecanismo De Acción

The mechanism of action of Solvent Orange 56 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to electronic transitions within the aromatic system. This absorption of light results in the vibrant orange color observed. The molecular targets and pathways involved in its action are related to its ability to interact with various substrates and surfaces, making it an effective dye in multiple applications .

Comparación Con Compuestos Similares

Solvent Orange 56 can be compared with other similar compounds, such as:

Solvent Orange 60: Similar in application but differs in its chemical structure and synthesis method.

Solvent Orange 99: Another dye with similar uses but different stability and solubility properties.

Solvent Orange 63: Used in similar applications but has distinct spectral properties.

Uniqueness: this compound is unique due to its specific chemical structure, which provides excellent stability, vibrant color, and versatility in various industrial applications. Its ability to form a chromium complex enhances its stability and color properties, making it a preferred choice in many applications .

Actividad Biológica

Solvent Orange 56 (CAS No. 12227-68-8) is a synthetic dye primarily used in various industrial applications, including wood stains, coatings, and inks. While its utility in these domains is well-documented, there is growing interest in understanding its biological activity, particularly concerning toxicity and potential health effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, potential for causing allergic reactions, and metabolic degradation.

Chemical Structure and Solubility

This compound is characterized by its reddish-orange powder form and high solubility in various organic solvents. The following table summarizes its solubility characteristics:

| Solvent | Solubility (g/L) |

|---|---|

| Alcohol | 200 |

| 1-Methoxy-2-propanol | 200 |

| N-Propanol | 50 |

| 2-Ethoxyethanol | 400 |

| Methyl Ethyl Ketone | 500 |

| Ethyl Acetate | 100 |

| Toluene | 80 |

Industrial Uses

This compound is widely utilized in:

- Wood stains and coatings

- Printing inks

- Aluminum foil coloring

- Hot stamping foils

- Leather finishes

Toxicological Profile

Acute Toxicity

Research indicates that exposure to this compound can lead to various acute health effects. In animal studies, high doses have resulted in respiratory distress and skin irritation. The precise mechanisms of toxicity are not fully elucidated but may involve oxidative stress pathways.

Allergic Reactions

A notable case study highlighted the potential for Solvent Orange dyes to induce allergic contact dermatitis. In a documented incident, a patient developed eczematous lesions after using eyeglasses with temple tips dyed with Solvent Orange 60, a closely related compound. Patch testing confirmed the dye as the allergen, indicating cross-reactivity risks with this compound due to structural similarities .

Metabolic Degradation

Microbial Degradation

The degradation of azo dyes like this compound is primarily facilitated by microbial activity. Certain bacterial strains have demonstrated the ability to reductively cleave azo bonds, leading to the formation of colorless aromatic amines. This metabolic pathway is crucial for bioremediation efforts aimed at reducing environmental contamination from azo dyes .

Case Studies and Research Findings

- Dermatological Impact : A study on allergic contact dermatitis linked Solvent Orange dyes to skin reactions, emphasizing the need for caution in consumer products containing these compounds .

- Microbial Studies : Research has shown that specific bacteria can effectively degrade Solvent Orange dyes under anaerobic conditions, which may mitigate their environmental impact .

- Toxicological Assessments : Various studies have assessed the cytotoxic effects of Solvent Orange dyes on human cell lines, revealing significant cell viability reduction at higher concentrations, suggesting a need for further investigation into their safety profiles .

Propiedades

IUPAC Name |

chromium(3+);3-(dioxidoamino)-5-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate;hydron;3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O7S.C16H11N5O7S.Cr/c2*1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);2-8H,1H3,(H,26,27,28);/q;-2;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWONCBFTAQWRFD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)S(=O)(=O)[O-])N([O-])[O-])C3=CC=CC=C3.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23CrN10O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014769 | |

| Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-42-8, 12227-68-8 | |

| Record name | EINECS 236-672-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]-2-(hydroxy-κO)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.